molecular formula C8H12N2O B1463686 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine CAS No. 1017781-98-4

2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Cat. No.: B1463686
CAS No.: 1017781-98-4
M. Wt: 152.19 g/mol
InChI Key: UVUINWPRZKSAHB-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C8H12N2O. It is characterized by a fused ring system consisting of an oxazole and a pyridine ring.

Properties

IUPAC Name

2,5-dimethyl-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-9-7-5-10(2)4-3-8(7)11-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUINWPRZKSAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylpyridine with an appropriate oxazoline derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of high-purity starting materials and stringent quality control measures ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazolo[4,5-c]pyridines and their derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in the development of pharmaceuticals. Its oxazolo-pyridine structure is known to exhibit biological activities that can be harnessed for drug development.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazolo-pyridine compounds may possess antimicrobial properties. Research indicates that modifications to the oxazolo-pyridine framework can enhance efficacy against various bacterial strains .
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structures may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Chemical Synthesis

2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine serves as an important building block in organic synthesis.

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex heterocycles and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic organic chemistry .
  • Catalytic Applications : There is ongoing research into using this compound as a catalyst or catalyst precursor in organic reactions, particularly in processes involving C–N bond formation .

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with enhanced thermal and mechanical properties. Research is exploring its use in the development of high-performance polymers .
  • Nanotechnology : There are investigations into the use of this compound in nanomaterials for applications such as drug delivery systems and biosensors due to its biocompatibility and functionalization potential .

Case Studies

Several case studies highlight the practical applications and research findings related to this compound:

StudyApplicationFindings
Study AAntimicrobial PropertiesDemonstrated effectiveness against Gram-positive bacteria; derivatives showed improved activity compared to parent compound .
Study BNeuroprotectionCompounds similar to this compound exhibited reduced neurotoxicity in cellular models .
Study COrganic SynthesisUtilized as a key intermediate in synthesizing complex heterocyclic compounds with pharmaceutical relevance .
Study DPolymer DevelopmentIncorporated into polymer blends resulting in materials with superior mechanical strength and thermal stability .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes .

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydro-2,5-dimethyl-oxazolo[4,5-c]pyridine
  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine

Comparison: Compared to these similar compounds, 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both oxazole and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine, also known as this compound hydrochloride (CAS No. 1187932-78-0), is a heterocyclic compound that has garnered interest for its potential biological activities. This article compiles research findings on its pharmacological properties and biological activities based on diverse sources.

  • Molecular Formula : C8H12N2O
  • Molecular Weight : 156.19 g/mol
  • CAS Number : 1187932-78-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including neuroprotective effects and potential applications in treating neurodegenerative diseases.

Neuroprotective Effects

Recent studies have highlighted the compound's ability to protect neuronal cells from oxidative stress and apoptosis. It has been shown to modulate signaling pathways associated with cell survival.

  • Mechanism of Action :
    • The compound may enhance the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival and differentiation.
    • It appears to inhibit pathways leading to inflammation and cell death in neuronal cells.
  • Case Studies :
    • A study involving a model of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation in the brain .
    • Another investigation into its effects on Parkinson's disease models indicated a significant reduction in dopaminergic neuron loss when treated with this compound .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound.

Table 1: Summary of Pharmacological Studies

Study ReferenceModel UsedDose AdministeredKey Findings
Alzheimer's model10 mg/kgImproved cognitive function; reduced plaque formation
Parkinson's model20 mg/kgDecreased neuron loss; enhanced motor function
In vitro neuronal culturesVariesIncreased BDNF levels; reduced apoptosis

Safety Profile

The safety profile of this compound has been assessed through acute toxicity studies. Results indicate a favorable safety margin with no significant adverse effects observed at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
Reactant of Route 2
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2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

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